
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained attention in scientific research due to its potential therapeutic applications in metabolic disorders such as diabetes and obesity.
Mécanisme D'action
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the regulatory γ-subunit of the enzyme, leading to conformational changes that enhance the phosphorylation of the α-subunit by upstream kinases. This results in the activation of downstream signaling pathways that regulate cellular energy metabolism and other physiological processes.
Biochemical and physiological effects:
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and energy expenditure. It has also been found to reduce hepatic glucose production and improve lipid metabolism in animal models of diabetes and obesity. Additionally, 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been shown to induce autophagy and inhibit inflammation in various cell types, suggesting potential therapeutic applications in neurodegenerative and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide in scientific research is its specificity for AMPK activation, which allows for the investigation of downstream signaling pathways and physiological effects of AMPK activation. However, 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has relatively low potency compared to other AMPK activators, which may limit its effectiveness in certain experiments. Additionally, 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been found to have off-target effects on other enzymes such as glycogen synthase kinase-3β, which may complicate data interpretation.
Orientations Futures
1. Investigating the potential therapeutic applications of 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide in metabolic disorders such as diabetes and obesity.
2. Studying the role of AMPK activation in autophagy and inflammation in various disease models.
3. Developing more potent and specific AMPK activators for use in scientific research and potential therapeutic applications.
4. Investigating the effects of 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide on other physiological processes such as mitochondrial function and oxidative stress.
5. Exploring the potential use of 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process starting from 3,5-dimethylpyrazole. The synthesis involves the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate to form 1-ethyl-3,5-dimethylpyrazole-4-carboxylate, which is then converted to 3-amino-1-ethyl-5-methylpyrazole-4-carboxamide. The final step involves the N-alkylation of the amine group with diethyl sulfate to yield 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been widely used in scientific research to investigate the role of AMPK in various physiological processes. It has been shown to activate AMPK in a dose-dependent manner and increase glucose uptake in skeletal muscle cells. 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has also been found to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes. Furthermore, 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been shown to induce autophagy and inhibit inflammation in various cell types.
Propriétés
IUPAC Name |
5-amino-N,2-diethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)6-5-7(9)11-12(6)4-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZVTBYGXFAIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NN1CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2746702.png)
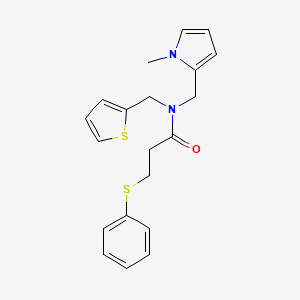

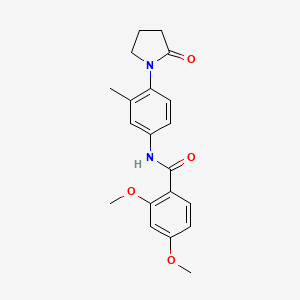
![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)
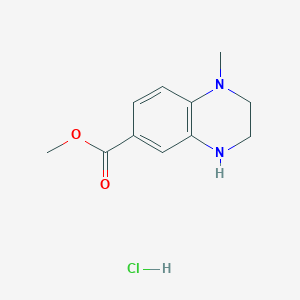

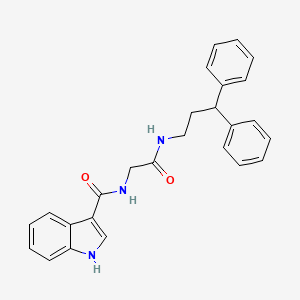

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)
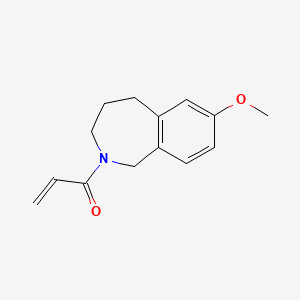
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)

